molecular formula C18H12N2O7 B4002686 2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4002686
M. Wt: 368.3 g/mol
InChI Key: LWIRZGYYCCDONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C18H12N2O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.06445073 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Storage and Polymer Science

In the study of azo polymers for reversible optical storage, the interaction between azo and certain side groups (similar to the structure of the compound ) in amorphous polymers has been explored. These interactions produce shifts in absorption maxima in the electronic spectra, enabling photoinduced birefringence which can be both introduced and erased in polymer films. This phenomenon suggests applications in optical data storage and smart materials where controlled optical properties are crucial (Meng, Natansohn, Barrett, & Rochon, 1996).

Corrosion Inhibition

The influence of substituted oxadiazoles (related to the compound of interest through their nitrophenyl groups) on the corrosion of mild steel in hydrochloric acid has been investigated. This research highlights the potential of these compounds in corrosion inhibition, a crucial area in materials science and engineering, showcasing their ability to protect metals from corrosive environments (Lagrenée et al., 2001).

Medicinal Chemistry

In medicinal chemistry, the structure and biological activity relationships of compounds with a similar structural motif have been examined. For instance, the calcium channel antagonist nimodipine's structure, which shares features with the compound , provides insights into the interaction between drug molecules and biological targets. Understanding these relationships aids in the design of more effective therapeutics (Wang, Herbette, & Rhodes, 1989).

Enantioselective Synthesis

Research has also delved into the enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R)-benzylic acids, demonstrating the versatility of similar compounds in synthesizing chiral molecules. These methodologies are fundamental in the development of drugs and other chiral substances with desired biological activities (Barroso et al., 2004).

Photorelease of Neurotransmitters

Furthermore, 1-acyl-7-nitroindolines, closely related to the query compound, have been utilized for the rapid photorelease of neurotransmitters like L-glutamate. This application is particularly relevant in neuroscience research, enabling the study of neurotransmitter dynamics in real-time (Papageorgiou, Ogden, & Corrie, 2004).

Properties

IUPAC Name

2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7/c1-10(21)9-27-18(24)11-2-7-14-15(8-11)17(23)19(16(14)22)12-3-5-13(6-4-12)20(25)26/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRZGYYCCDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.